Methyl 5-(propan-2-yl)-octahydro-1-benzofuran-3a-carboxylate
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Overview
Description
Methyl 5-(propan-2-yl)-octahydro-1-benzofuran-3a-carboxylate is an organic compound that belongs to the class of benzofurans. This compound is characterized by its unique structure, which includes a benzofuran ring system fused with an octahydro ring and a carboxylate ester group. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(propan-2-yl)-octahydro-1-benzofuran-3a-carboxylate typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Hydrogenation: The benzofuran ring is then subjected to hydrogenation to form the octahydro derivative. This step usually requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and hydrogen gas under high pressure.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors for the hydrogenation and esterification steps. This allows for better control over reaction conditions and improved yields.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(propan-2-yl)-octahydro-1-benzofuran-3a-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters.
Scientific Research Applications
Methyl 5-(propan-2-yl)-octahydro-1-benzofuran-3a-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-(propan-2-yl)-octahydro-1-benzofuran-3a-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 5-(propan-2-yl)-octahydro-1-benzofuran-3a-carboxylate is unique due to its specific benzofuran-octahydro ring system and the presence of a carboxylate ester group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities compared to other similar compounds.
Biological Activity
Methyl 5-(propan-2-yl)-octahydro-1-benzofuran-3a-carboxylate, a compound with the CAS number 2059994-31-7, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C12H20O3 with a molecular weight of approximately 212.28 g/mol. The compound features a benzofuran structure, which is often associated with various bioactive properties.
1. Antimicrobial Activity
Research has indicated that compounds similar to this compound may exhibit antimicrobial properties. For instance, studies have shown that derivatives of octahydrobenzofurans can inhibit bacterial growth, suggesting that this compound might also possess similar effects. Specific investigations into the antibacterial activity of related compounds have demonstrated efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
2. Inhibition of Fatty Acid Synthase
This compound's structural analogs have been studied for their role as inhibitors of fatty acid synthase (FASN), a key enzyme in lipid biosynthesis. Inhibitors like C75, which share structural similarities, have shown potential in reducing lipid accumulation in cancer cells, thereby providing a therapeutic avenue for treating obesity and cancer .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : By inhibiting FASN, the compound may disrupt fatty acid metabolism, leading to altered cellular energy homeostasis and apoptosis in cancer cells.
- Oxidative Stress Induction : Similar compounds have been shown to increase reactive oxygen species (ROS) levels, contributing to cellular stress and potential cytotoxicity .
Table: Summary of Biological Activities
Properties
Molecular Formula |
C13H22O3 |
---|---|
Molecular Weight |
226.31 g/mol |
IUPAC Name |
methyl 5-propan-2-yl-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a-carboxylate |
InChI |
InChI=1S/C13H22O3/c1-9(2)10-4-5-11-13(8-10,6-7-16-11)12(14)15-3/h9-11H,4-8H2,1-3H3 |
InChI Key |
LIDVSOFTYDUBTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC2C(C1)(CCO2)C(=O)OC |
Origin of Product |
United States |
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